

The Role of Influenza Nucleoprotein Epitope (366-374) in Cross-Protective Immunity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Influenza A NP (366-374)

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An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The extreme variability of influenza virus surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), necessitates the annual reformulation of seasonal vaccines and poses a significant challenge in developing broadly protective or "universal" influenza vaccines. Research has increasingly focused on conserved viral proteins as targets for inducing cross-protective immunity. Among these, the nucleoprotein (NP) is highly conserved across influenza A subtypes.[1][2] This guide focuses on the specific H-2Db-restricted epitope NP366-374, an immunodominant target for CD8+ cytotoxic T lymphocytes (CTLs) in C57BL/6 mouse models, which are crucial for viral clearance and protection against heterosubtypic influenza strains.[3][4] We will explore the mechanism of action, present quantitative data on its protective efficacy, detail key experimental protocols for its study, and discuss its implications for next-generation vaccine design.

Introduction: The Quest for a Universal Influenza Vaccine

Seasonal influenza vaccines primarily elicit humoral responses against the variable HA and NA proteins, offering limited protection against antigenically distinct strains.[5] When vaccine-induced antibodies fail to neutralize an emerging or mismatched virus, cell-mediated immunity,

particularly through virus-specific cytotoxic T lymphocytes (CTLs), becomes the primary defense for controlling viral replication.[5] These CTLs often target highly conserved internal viral proteins, such as the matrix 1 (M1) and nucleoprotein (NP).[3][4] The NP366-374 epitope has been identified as a key target for CTLs, playing a significant role in heterosubtypic immunity, which is the protection against different influenza A subtypes.[3][4] Understanding the cellular and molecular mechanisms governing the NP366-374 response is paramount for developing T-cell-based universal influenza vaccines.

The NP366-374 Epitope: A Conserved and Immunodominant Target

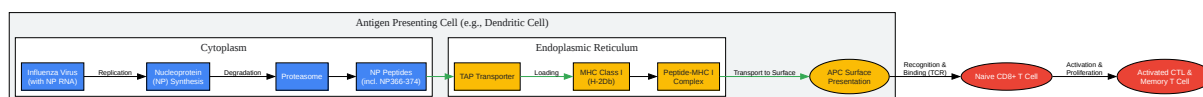
In C57BL/6 (H-2b) mice, the CD8+ T cell response to influenza A virus infection is predominantly directed against epitopes from the nucleoprotein and acid polymerase, specifically NP366–374 (ASNENMETM) and PA224–233, both presented by the MHC class I molecule H-2Db.[6][7] While both epitopes elicit strong primary responses, the NP366–374-specific CD8+ T cells dominate the secondary (memory) response, highlighting their crucial role in long-term immunity.[4][6] The sequence of the NP366-374 epitope is well-conserved among many influenza A viruses, making it an attractive target for a universal vaccine.[3]

Mechanism of Action: CD8+ T-Cell Activation

The cross-protective immunity conferred by the NP366-374 epitope is mediated by CD8+ T cells. The pathway begins with the infection of a host cell, typically an antigen-presenting cell (APC) like a dendritic cell.

- **Viral Entry & Replication:** The influenza virus enters the host cell, and its RNA, including the segment encoding NP, is released into the cytoplasm for replication.
- **Protein Synthesis & Degradation:** Viral NP is synthesized. A fraction of this protein is degraded into smaller peptides by the proteasome in the cytoplasm.
- **Peptide Transport:** The resulting peptides, including the NP366-374 epitope, are transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP).

- **MHC Class I Loading:** Inside the ER, the NP366-374 peptide is loaded onto a newly synthesized MHC class I molecule (H-2Db in this model).
- **Surface Presentation:** The stable peptide-MHC complex is transported to the cell surface.
- **T-Cell Recognition & Activation:** A naive CD8⁺ T cell with a T-cell receptor (TCR) specific for the NP366-374/H-2Db complex recognizes and binds to it. This interaction, along with co-stimulatory signals, activates the T cell.
- **Clonal Expansion & Differentiation:** The activated CD8⁺ T cell undergoes massive proliferation and differentiates into effector cytotoxic T lymphocytes (CTLs) and memory T cells. Effector CTLs can then identify and kill virus-infected cells, controlling the spread of the infection.



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Fig. 1: MHC Class I presentation pathway for the influenza NP366-374 epitope.

Quantitative Evidence for NP366-374-Mediated Cross-Protection

The protective role of NP366-374-specific T cells is supported by extensive quantitative data from murine models. The frequency and function of these cells correlate directly with improved outcomes following a heterosubtypic viral challenge.

Data Presentation

Table 1: Frequency of NP366-374-Specific CD8⁺ T Cells in Response to Infection or Vaccination

Model/Condition	Tissue	% of CD8+ T Cells	Key Finding	Reference
Secondary Challenge (PR8-primed, HKx31-challenged)	Spleen	Up to 30%	Massive increase in the NP366-374-specific population during a recall response.	[8]
Secondary Challenge (PR8-primed, HKx31-challenged)	BAL Fluid	~70%	The NP366-374-specific T cell set dominates the response in the lungs following a secondary challenge.	[4]
Primary Infection (High Dose)	Spleen/LN/Lung	Significantly increased	The frequency of NP-specific CD8+ T cells is proportional to the primary infection virus dose.	[3]
OVX836 Vaccine Immunization	Spleen & Lung	Significantly higher	A heptameric NP vaccine (OVX836) induced higher T-cell responses than wild-type NP vaccination.	[9]
A/PR8/NS124 Virus Immunization (7.0 log TCID50)	Spleen	26.86 ± 1.72%	A virus with truncated NS1 protein enhances the CD8+ T-cell response to the	[10]

NP366-374

epitope.

Table 2: Efficacy of NP366-374-Mediated Protection

Study Type	Metric	Result	Key Correlate	Reference
Heterosubtypic Challenge	Lung Viral Titers	Significant, dose-dependent reduction in viral titers 5 days post-challenge compared to naive mice.	Correlated with increased frequencies of pre-existing NP-specific CD8+ T cells.	[3]
Heterosubtypic Challenge	Morbidity & Survival	Lower morbidity and enhanced survival.	Correlated with a high frequency of NP-specific CD8+ T cells.	[3]
Adoptive Transfer	Lung Viral Titers	Mice receiving T cells from high-dose virus recipients had lower viral titers than those from low-dose recipients.	Demonstrates that both the quantity and quality (functional programming) of T cells are critical for protection.	[3]
OVX836 Vaccine Cytotoxicity Assay	In vitro Killing	~35% (Lung-isolated T-cells) and ~25% (Spleen-isolated T-cells) specific killing of target cells.	The OVX836 vaccine induces NP-specific cytotoxic CD8+ T cells in both the lung and spleen.	[9]

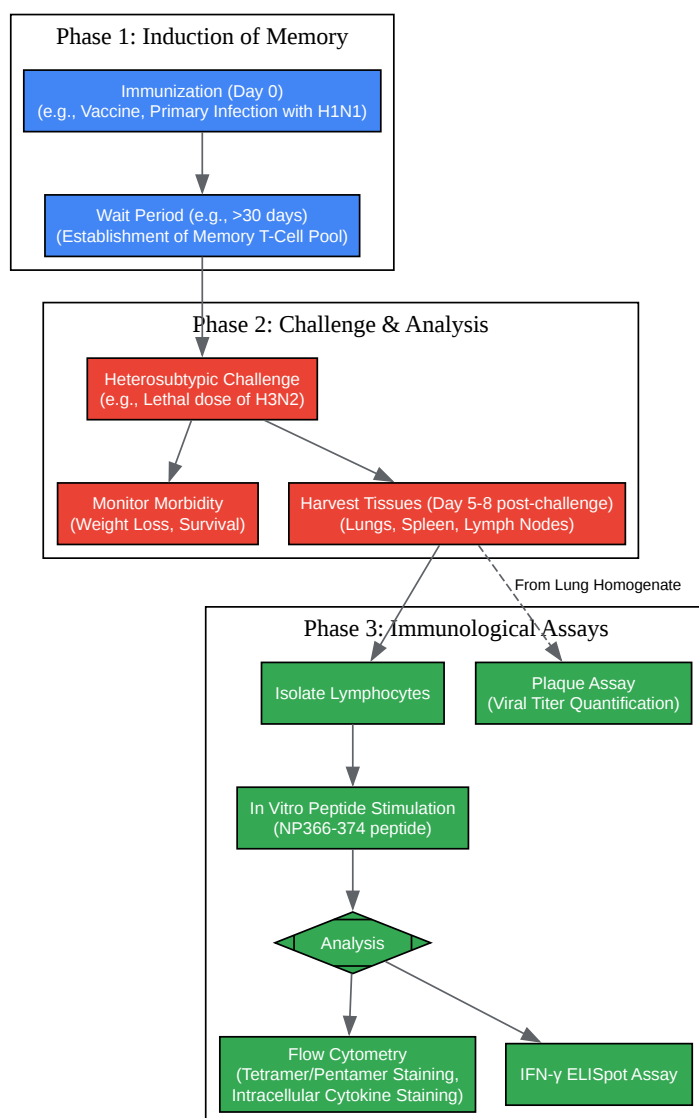
Aged Mice Challenge	Viral Clearance	Aged mice that cleared the virus had 5-15% NP366-374- specific CD8 T cells; non- clearers had <5%.	Impaired response to the NP366-374 epitope correlates with decreased ability to eliminate the virus.	[11]
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Key Experimental Methodologies

The characterization of the NP366-374-specific T-cell response relies on a set of well-established immunological assays.

General Experimental Workflow

A typical workflow to assess T-cell mediated cross-protection in a mouse model involves immunization or primary infection, a waiting period to establish memory, a heterosubtypic challenge, and subsequent analysis of immune responses and protection.



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Fig. 2: Standard workflow for evaluating NP366-374-mediated cross-protection.

IFN-γ ELISpot Assay Protocol

This assay quantifies the frequency of antigen-specific, cytokine-secreting T cells.

- **Plate Coating:** 96-well ELISpot plates are coated with an anti-IFN-γ capture antibody and incubated overnight at 4°C.
- **Cell Preparation:** Lymphocytes are isolated from the spleen or lungs of immunized/infected mice. Red blood cells are lysed.

- **Plating:** Cells are plated at a density of $2-3 \times 10^5$ cells per well.
- **Stimulation:** Cells are stimulated with the NP366-374 peptide (typically at $2-10 \mu\text{g/mL}$) for 18-24 hours at 37°C .^[12] Control wells include cells with no peptide (negative) and cells with a mitogen like PHA (positive).
- **Detection:** After incubation, cells are washed away. A biotinylated anti-IFN- γ detection antibody is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
- **Development:** A substrate is added that produces an insoluble colored spot at the site of cytokine secretion.
- **Analysis:** The spots are counted using an automated ELISpot reader. Results are expressed as Spot-Forming Cells (SFC) per million plated cells.

Flow Cytometry: Tetramer and Intracellular Cytokine Staining (ICS)

Flow cytometry provides data on the frequency, phenotype, and function of NP366-374-specific T cells.

- **Cell Preparation:** Isolate single-cell suspensions from tissues.
- **For Tetramer/Pentamer Staining:**
 - Cells are incubated with fluorescently-labeled MHC Class I tetramers or pentamers folded with the NP366-374 peptide (e.g., H-2Db-NP366-374-PE).^{[8][9]} This directly identifies T cells with TCRs that bind the specific peptide-MHC complex.
 - Cells are then stained with fluorescently-labeled antibodies against surface markers like CD8, CD44 (activation), and CD62L (memory phenotype).^[3]
- **For Intracellular Cytokine Staining (ICS):**
 - Cells are stimulated in vitro with the NP366-374 peptide for ~6 hours in the presence of a protein transport inhibitor like Brefeldin A.^{[9][13]} This traps cytokines inside the cell.

- Cells are first stained for surface markers (e.g., CD8).
- They are then fixed and permeabilized.
- Finally, cells are stained with fluorescently-labeled antibodies against intracellular cytokines like IFN- γ and TNF- α .
- Data Acquisition & Analysis: Stained cells are analyzed on a flow cytometer. Data is gated to identify the CD8+ T-cell population and then quantify the percentage of cells that are tetramer-positive or cytokine-positive.

In Vivo Cytotoxicity Assay

This assay measures the killing capacity of effector T cells in vivo.

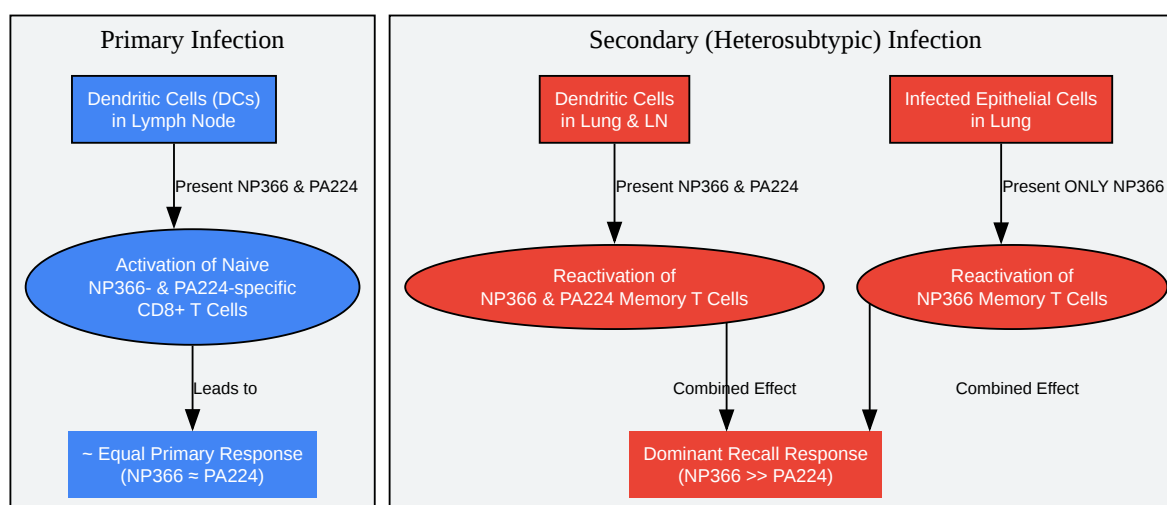
- Target Cell Preparation: Splenocytes from naive mice are split into two populations.
 - Target Population: Labeled with a high concentration of a fluorescent dye (e.g., CFSE_{high}) and pulsed with the NP366-374 peptide.
 - Control Population: Labeled with a low concentration of the dye (CFSE_{low}) and left unpulsed or pulsed with an irrelevant peptide.
- Adoptive Transfer: The two populations are mixed in a 1:1 ratio and injected intravenously into immunized/infected recipient mice.
- Analysis: After several hours to a day, lymphocytes are harvested from the recipients' spleens.
- Quantification: The ratio of CFSE_{high} to CFSE_{low} cells is determined by flow cytometry. A reduction in this ratio in immunized mice compared to naive controls indicates specific killing of the target cells. The percentage of specific lysis is calculated from this ratio.^[9]

Factors Influencing the NP366-374 Response

The dominance and protective efficacy of the NP366-374 response can be influenced by several factors, including the mode of antigen presentation and natural variations in the epitope sequence.

Differential Antigen Presentation

The immunodominance hierarchy of T-cell responses can shift between primary and secondary infections. This is partly explained by which cell types present the antigens. Studies have shown that both dendritic cells (DCs) and non-dendritic cells (like epithelial cells) can present the NP366-374 epitope.[6] In contrast, the co-dominant PA224-233 epitope is presented effectively only by DCs.[6] During a secondary infection, the abundance of infected non-dendritic cells presenting NP366-374 creates a competitive advantage for the reactivation and expansion of NP366-374-specific memory T cells, contributing to its dominance in the recall response.[6][14]



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Fig. 3: Differential antigen presentation favoring NP366 dominance in secondary responses.

Implications for Universal Vaccine Development

The robust, cross-protective, and dominant memory response to the conserved NP366-374 epitope makes it a prime candidate for inclusion in universal influenza vaccine formulations.

- **T-Cell Centric Vaccines:** Strategies are moving beyond antibody-based approaches to design vaccines that specifically elicit strong and durable T-cell responses. The NP366-374 epitope is a key component of this strategy.[15]
- **Adjuvant and Delivery Systems:** The immunogenicity of peptide-based vaccines can be enhanced. For example, using an adenoviral vector to express the epitope or conjugating the peptide to carrier proteins can generate potent CTL responses sufficient for protection, even in the absence of antibodies.[3][15] Similarly, adjuvants like gp96 can broaden T-cell responses to conserved epitopes.[16]
- **Addressing Epitope Variation:** While highly conserved, minor variations in the NP366-374 sequence exist across different viral strains.[17] Vaccine design must consider the extent to which vaccine-induced T cells can cross-react with these natural variants, as this can significantly impact protective efficacy.[18][19]

Conclusion

The influenza nucleoprotein epitope NP366-374 stands out as a critical target for CD8+ T cell-mediated cross-protection against diverse influenza A strains. Its conservation, immunodominance in recall responses, and the direct correlation between the frequency of NP366-374-specific T cells and protective outcomes underscore its importance. By leveraging detailed immunological assays and understanding the nuances of its presentation, researchers can better harness this epitope's potential. Continued focus on optimizing the induction of potent and durable T-cell responses to NP366-374 and other conserved epitopes is a cornerstone of the strategy to develop a truly universal influenza vaccine.

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- To cite this document: BenchChem. [The Role of Influenza Nucleoprotein Epitope (366-374) in Cross-Protective Immunity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375292#role-of-np-366-374-in-influenza-cross-protection]

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